molecular formula C12H16Br2 B3178159 1,3-Bis(3,bromopropyl)benzene CAS No. 41009-86-3

1,3-Bis(3,bromopropyl)benzene

Cat. No.: B3178159
CAS No.: 41009-86-3
M. Wt: 320.06 g/mol
InChI Key: MVJDECNMMQGXKW-UHFFFAOYSA-N
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Description

1,3-Bis(3-bromopropyl)benzene is an organic compound with the molecular formula C₁₂H₁₆Br₂. It consists of a benzene ring substituted with two 3-bromopropyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(3-bromopropyl)benzene can be synthesized through the bromination of 1,3-dipropylbenzene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of 1,3-Bis(3-bromopropyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(3-bromopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Elimination Reactions: Alkenes with varying degrees of substitution.

    Coupling Reactions: Biaryl or polyaryl compounds.

Scientific Research Applications

1,3-Bis(3-bromopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(3-bromopropyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction environment .

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(3-bromopropyl)benzene is unique due to the specific positioning of the bromopropyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to its analogs .

Properties

IUPAC Name

1,3-bis(3-bromopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJDECNMMQGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCCBr)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307767
Record name 1,3-Bis(3-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41009-86-3
Record name 1,3-Bis(3-bromopropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41009-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(3-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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